molecular formula C16H14FN3O B4326269 N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B4326269
M. Wt: 283.30 g/mol
InChI Key: DJEIKNSNXPRPIZ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide: is a synthetic organic compound characterized by the presence of a benzimidazole moiety linked to a fluorophenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzimidazole and 4-fluorophenylacetic acid.

    Step 1 Formation of Benzimidazole Derivative: Benzimidazole is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, under basic conditions to form N-(chloromethyl)benzimidazole.

    Step 2 Coupling Reaction: The N-(chloromethyl)benzimidazole is then coupled with 4-fluorophenylacetic acid in the presence of a base like potassium carbonate and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Solvent selection, temperature control, and purification steps are critical to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) on the benzimidazole ring can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Oxidized benzimidazole derivatives.

    Reduction Products: Reduced benzimidazole derivatives.

    Substitution Products: Phenyl ring-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Activity: Exhibits significant activity against a range of bacterial and fungal pathogens.

    Anticancer Research: Shows potential in inhibiting the growth of certain cancer cell lines.

Medicine

    Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating infections and cancer.

Industry

    Material Science: Used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. In antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt fungal cell membranes. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-ylmethyl)-2-phenylacetamide: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    N-(1H-benzimidazol-2-ylmethyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the fluorine atom in N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide enhances its lipophilicity and metabolic stability, making it a more potent and durable compound in biological systems compared to its non-fluorinated analogs.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-12-7-5-11(6-8-12)9-16(21)18-10-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEIKNSNXPRPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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